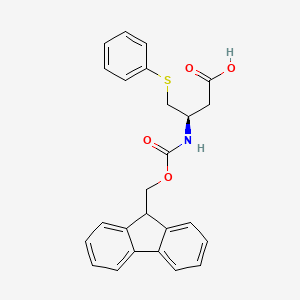

(R)-N-Fmoc-3-amino-4-(phenylthio)butanoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-phenylsulfanylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23NO4S/c27-24(28)14-17(16-31-18-8-2-1-3-9-18)26-25(29)30-15-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h1-13,17,23H,14-16H2,(H,26,29)(H,27,28)/t17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXVKPJJQNJPHQT-QGZVFWFLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SCC(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)SC[C@@H](CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(R)-N-Fmoc-3-amino-4-(phenylthio)butanoic acid CAS number

An In-depth Technical Guide on (R)-N-Fmoc-3-amino-4-(phenylthio)butanoic Acid

CAS Number: 1244724-97-7

This technical guide provides a comprehensive overview of this compound, a specialized amino acid derivative crucial for research and development in the pharmaceutical and biotechnology sectors. The document details its chemical properties, outlines key experimental protocols for its use, and presents logical workflows in the form of diagrams for clarity.

Compound Overview

This compound is a non-proteinogenic β-amino acid derivative.[1] Its structure incorporates a phenylthioether side chain and a fluorenylmethoxycarbonyl (Fmoc) protecting group on the amine. The Fmoc group is a standard protecting group in solid-phase peptide synthesis (SPPS), valued for its stability under a range of conditions and its facile removal under mild basic conditions.[2] This compound serves as a valuable building block for the synthesis of complex peptides and peptidomimetics with potential therapeutic applications.

Physicochemical and Analytical Data

While specific experimental data such as detailed NMR peak assignments or HPLC retention times under defined conditions are not extensively available in the public domain, the general properties and expected analytical characteristics are summarized below. Commercial suppliers typically provide a certificate of analysis with lot-specific data.

| Property | Value | Source |

| CAS Number | 1244724-97-7 | [1] |

| IUPAC Name | (3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(phenylthio)butanoic acid | [1] |

| Molecular Formula | C₂₆H₂₅NO₄S | Inferred |

| Molecular Weight | 447.55 g/mol | Inferred |

| Appearance | Typically a white to off-white solid | General |

| Purity (Typical) | ≥95%, often >99% for commercial grades | [1] |

| Solubility | Soluble in organic solvents like DMF, DCM, and alcohols | General |

| Storage | Recommended storage at 2-8 °C | General |

Analytical Characterization Methods: The identity and purity of this compound are typically confirmed using a suite of analytical techniques:

-

High-Performance Liquid Chromatography (HPLC): To determine purity.

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.

-

Fourier-Transform Infrared Spectroscopy (FTIR): To identify functional groups.

Experimental Protocols

Representative Protocol: Fmoc Protection of a β-Amino Acid

This protocol is a general representation of how an amino acid can be protected with an Fmoc group.

Materials:

-

(R)-3-amino-4-(phenylthio)butanoic acid

-

9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu)

-

Sodium bicarbonate (NaHCO₃)

-

1,4-Dioxane

-

Water

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Dichloromethane (DCM)

-

Hexane

Procedure:

-

Dissolve the starting amino acid in a 10% aqueous solution of sodium bicarbonate in a round-bottom flask.

-

In a separate flask, dissolve Fmoc-OSu (1.1 equivalents) in 1,4-dioxane.

-

Add the Fmoc-OSu solution dropwise to the amino acid solution at room temperature with vigorous stirring.

-

Allow the reaction to stir overnight at room temperature.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Once the reaction is complete, acidify the mixture to a pH of ~2 using 1 M HCl.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash chromatography (silica gel, typically using a gradient of hexane and ethyl acetate with a small amount of acetic acid) to yield the pure this compound.

General workflow for the Fmoc protection of an amino acid.

Protocol: Incorporation into a Peptide via Solid-Phase Peptide Synthesis (SPPS)

This protocol describes a single coupling cycle for adding this compound to a growing peptide chain on a solid support (e.g., Rink Amide resin).

Materials:

-

Resin-bound peptide with a free N-terminal amine

-

This compound

-

Coupling reagent (e.g., HBTU, HATU)

-

Base (e.g., DIPEA, NMM)

-

Deprotection solution (20% piperidine in DMF)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

Procedure:

-

Resin Swelling: Swell the resin-bound peptide in DMF for 30 minutes.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add 20% piperidine in DMF to the resin and agitate for 5-10 minutes.

-

Drain the deprotection solution.

-

Repeat the piperidine treatment for another 10-15 minutes.

-

Wash the resin thoroughly with DMF (5-7 times) and DCM (2-3 times) to remove residual piperidine and the Fmoc adduct.

-

-

Amino Acid Coupling:

-

In a separate vessel, pre-activate the this compound (3-5 equivalents relative to resin loading) with a coupling reagent (e.g., HBTU, 0.95 equivalents relative to the amino acid) and a base (e.g., DIPEA, 2 equivalents relative to the amino acid) in DMF for 5-10 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the mixture for 1-2 hours at room temperature.

-

Monitor the coupling reaction for completion (e.g., using a Kaiser test). If the reaction is incomplete, the coupling step can be repeated.

-

-

Washing:

-

Drain the coupling solution.

-

Wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times).

-

-

The resin is now ready for the next deprotection and coupling cycle.

A single cycle of Solid-Phase Peptide Synthesis (SPPS).

Applications and Potential Biological Significance

This compound is primarily utilized as a building block in the synthesis of modified peptides. The incorporation of non-natural amino acids like this one can impart unique properties to the resulting peptide, such as:

-

Increased Proteolytic Stability: The β-amino acid structure can confer resistance to degradation by proteases.

-

Conformational Constraints: The structure can induce specific secondary structures (e.g., helices, turns) in the peptide backbone.

-

Modified Pharmacokinetics: The lipophilic phenylthioether side chain can influence the absorption, distribution, metabolism, and excretion (ADME) properties of the peptide.

While no specific signaling pathways involving this compound have been documented, derivatives of β-amino acids and compounds with thioether moieties are explored in various therapeutic areas. The phenylthio group, for instance, may participate in interactions with biological targets, potentially serving as an inhibitor for certain enzymes. Further research is needed to elucidate the specific biological activities of peptides incorporating this particular amino acid.

Conclusion

This compound (CAS: 1244724-97-7) is a specialized chemical reagent that plays a significant role in modern peptide chemistry and drug discovery. Its unique structure allows for the creation of novel peptides with potentially enhanced stability and biological activity. While detailed public data on its synthesis and specific biological functions are limited, the general protocols and principles outlined in this guide provide a solid foundation for its application in research and development. For detailed quantitative data, researchers should refer to the documentation provided by their chemical supplier.

References

Technical Guide: (R)-N-Fmoc-3-amino-4-(phenylthio)butanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (R)-N-Fmoc-3-amino-4-(phenylthio)butanoic acid, a specialized amino acid derivative crucial for advancements in peptide synthesis and medicinal chemistry. This document outlines its chemical properties, its strategic importance in drug development, and a generalized protocol for its application in solid-phase peptide synthesis (SPPS).

Core Compound Identification

This compound is a non-natural, protected β-amino acid. The presence of the N-terminal 9-fluorenylmethyloxycarbonyl (Fmoc) group makes it ideally suited for Fmoc-based solid-phase peptide synthesis, while the phenylthio moiety on the side chain offers unique structural and functional properties for designing novel peptide-based therapeutics.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. This data is essential for its use in synthetic organic chemistry and for the characterization of resulting compounds.

| Property | Value | Reference |

| IUPAC Name | (3R)-3-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-4-(phenylthio)butanoic acid | [1] |

| CAS Number | 1244724-97-7 | |

| Molecular Formula | C₂₅H₂₃NO₄S | [1] |

| Molecular Weight | 433.52 g/mol | [1] |

| General Class | Specialty Materials, Amino Acid Derivatives | [1] |

Strategic Importance in Research and Drug Development

This compound is a valuable building block for researchers engaged in the synthesis of peptides and peptidomimetics. Its utility stems from the combination of a β-amino acid backbone and the specific protecting and functional groups.

-

Peptide Synthesis : As an Fmoc-protected amino acid, this compound is a key component in solid-phase peptide synthesis (SPPS). The Fmoc group provides a stable N-terminal protection that can be removed under mild basic conditions, allowing for the sequential addition of amino acids to a growing peptide chain with high efficiency and purity.[2]

-

Drug Discovery : The incorporation of non-natural β-amino acids like this one into peptide sequences is a powerful strategy in medicinal chemistry. Peptides containing β-amino acids often exhibit enhanced resistance to enzymatic degradation (proteolysis) compared to their natural α-peptide counterparts. This increased stability is a highly desirable trait for peptide-based drug candidates, as it can lead to improved pharmacokinetic profiles.

-

Structural and Functional Diversity : The phenylthio side chain introduces a unique structural element that can be used to probe or modulate interactions with biological targets. The sulfur atom can participate in various non-covalent interactions, and the phenyl group adds hydrophobicity. This moiety may be designed to interact with specific enzymes or cellular receptors.[2] Potential biological activities for compounds with similar structures include anticancer, antiviral, and enzyme inhibition properties.[2]

Experimental Protocols: Application in Solid-Phase Peptide Synthesis (SPPS)

While specific, detailed experimental protocols for every application of this compound are proprietary or not publicly available, a generalized workflow for its incorporation into a peptide sequence via Fmoc-SPPS is presented below. This protocol is representative of standard laboratory procedures.

General Workflow for Peptide Elongation

The following steps outline the process of adding this compound to a resin-bound peptide chain.

-

Resin Preparation : Start with a suitable solid support (e.g., Wang or 2-chlorotrityl chloride resin) to which the first amino acid of the desired peptide sequence is already attached and its N-terminal Fmoc group has been removed.

-

Fmoc Deprotection (if applicable) : The N-terminal Fmoc group of the resin-bound peptide is removed by treating the resin with a 20-50% solution of piperidine in a suitable solvent like N,N-dimethylformamide (DMF). This exposes a free amine group for the next coupling step.

-

Activation of this compound : The carboxylic acid group of this compound is activated to facilitate the formation of a peptide bond. This is typically achieved by dissolving the amino acid in a solvent (e.g., DMF) with a coupling reagent, such as N,N'-diisopropylcarbodiimide (DIC), and an additive like 1-hydroxybenzotriazole (HOBt).

-

Coupling : The activated amino acid solution is added to the prepared resin. The mixture is agitated to allow the activated carboxylic acid to react with the free amine on the resin-bound peptide, forming a new peptide bond.

-

Washing : The resin is thoroughly washed with solvents like DMF and dichloromethane (DCM) to remove any unreacted reagents and byproducts.

-

Repeat Cycle : Steps 2 through 5 are repeated for each subsequent amino acid to be added to the peptide sequence.

-

Final Cleavage and Deprotection : Once the peptide synthesis is complete, the peptide is cleaved from the resin, and any side-chain protecting groups are removed, typically using a strong acid cocktail (e.g., trifluoroacetic acid with scavengers).

-

Purification : The crude peptide is then purified, commonly using reversed-phase high-performance liquid chromatography (RP-HPLC).

Visualization of the Generalized SPPS Workflow

The following diagram illustrates the key stages in a single cycle of solid-phase peptide synthesis using an Fmoc-protected amino acid.

Caption: Generalized workflow for one cycle of Solid-Phase Peptide Synthesis (SPPS).

Signaling Pathways and Detailed Methodologies

Currently, specific signaling pathways that are directly modulated by this compound or peptides derived from it are not described in publicly available scientific literature. Such information would typically be generated during preclinical and clinical development of a specific therapeutic agent.

Similarly, while the general synthetic workflow is well-established, detailed and optimized experimental protocols, including reaction times, specific concentrations, and purification parameters, are highly dependent on the specific peptide sequence being synthesized and are often developed on a case-by-case basis within research and development laboratories. The analytical methods for characterization would include High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

References

An In-depth Technical Guide to (R)-N-Fmoc-3-amino-4-(phenylthio)butanoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-N-Fmoc-3-amino-4-(phenylthio)butanoic acid is a chiral, non-proteinogenic amino acid derivative that serves as a valuable building block in synthetic organic chemistry, particularly in the fields of peptide synthesis and medicinal chemistry. Its unique structure, featuring a fluorenylmethoxycarbonyl (Fmoc) protecting group, a stereodefined amino group at the β-position, and a phenylthioether side chain, offers researchers a versatile tool for the design and synthesis of novel peptides and peptidomimetics with tailored biological activities.

The Fmoc group provides a base-labile protecting group for the amine, which is a cornerstone of modern solid-phase peptide synthesis (SPPS). This allows for the iterative and controlled assembly of amino acids into a desired peptide sequence under mild conditions. The phenylthioether moiety introduces a sulfur-containing side chain, which can participate in various molecular interactions and potentially modulate the pharmacological properties of the resulting peptide. The specific (R)-stereochemistry at the C3 position is crucial for creating enantiomerically pure compounds, a critical aspect in drug development where stereoisomers can exhibit vastly different biological effects.

This technical guide provides a comprehensive overview of the known properties, synthesis, and potential applications of this compound, with a focus on its utility in drug discovery and development.

Core Properties

Detailed experimental data for this compound is not extensively available in the public domain. The following tables summarize the available chemical identifiers and predicted physicochemical properties.

Chemical Identity

| Property | Value | Reference |

| Chemical Name | (3R)-3-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-4-(phenylthio)butanoic acid | [1] |

| CAS Number | 1244724-97-7 | [1][2] |

| Molecular Formula | C₂₅H₂₃NO₄S | [1] |

| Molecular Weight | 433.52 g/mol | [1] |

Physicochemical Properties (Predicted)

| Property | Value | Reference |

| Boiling Point | 670.8 ± 55.0 °C | [1] |

| Density | 1.33 ± 0.1 g/cm³ | [1] |

| pKa | 4.25 ± 0.10 | [1] |

Note: The physicochemical properties listed above are predicted values and have not been experimentally verified in the cited literature.

Spectroscopic Data

-

¹H NMR: Signals corresponding to the aromatic protons of the Fmoc and phenyl groups, the methine and methylene protons of the fluorenylmethoxy group, the methine proton at the chiral center (C3), the methylene protons adjacent to the sulfur and the carboxylic acid, and the NH proton of the carbamate.

-

¹³C NMR: Resonances for the carbonyl carbons of the carboxylic acid and the Fmoc group, the aromatic carbons of the Fmoc and phenyl rings, and the aliphatic carbons of the butanoic acid backbone and the Fmoc group.

-

IR Spectroscopy: Characteristic absorption bands for the N-H stretching of the carbamate, C=O stretching of the carboxylic acid and carbamate, C-O stretching, and aromatic C-H stretching.

-

Mass Spectrometry: The molecular ion peak [M]+ or protonated molecule [M+H]+ corresponding to the molecular weight of 433.52.

Experimental Protocols

While a specific, detailed synthesis protocol for this compound is not available in the reviewed literature, a general synthetic approach can be inferred from standard methods for the preparation of Fmoc-protected β-amino acids with thioether side chains.

General Synthesis Approach

A plausible synthetic route would involve the conjugate addition of thiophenol to a suitable α,β-unsaturated ester, followed by the introduction of the amino group at the β-position with stereocontrol to achieve the desired (R)-configuration. The synthesis would conclude with the protection of the amino group with Fmoc-OSu or Fmoc-Cl and saponification of the ester to yield the final carboxylic acid.

General Protocol for Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

This compound is primarily used as a building block in Fmoc-SPPS. The following is a generalized protocol for the incorporation of a non-canonical amino acid like this into a peptide chain on a solid support.

Materials:

-

Fmoc-protected amino acids (including the title compound)

-

Solid-phase synthesis resin (e.g., Rink Amide, Wang resin)

-

Coupling reagents (e.g., HBTU, HATU, DIC)

-

Base (e.g., N,N-Diisopropylethylamine - DIPEA)

-

Deprotection solution: 20% (v/v) piperidine in N,N-Dimethylformamide (DMF)

-

Solvents: DMF, Dichloromethane (DCM)

-

Washing solvents: DMF, DCM, Isopropanol

-

Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O)

-

Cold diethyl ether

Procedure:

-

Resin Swelling: The solid support resin is swelled in an appropriate solvent, typically DMF or DCM, for 30-60 minutes.

-

Fmoc Deprotection: The Fmoc protecting group of the resin-bound amino acid is removed by treating the resin with a 20% solution of piperidine in DMF for a specified period (e.g., 2 x 10 minutes).[3]

-

Washing: The resin is thoroughly washed with DMF to remove residual piperidine and the Fmoc deprotection byproducts.

-

Amino Acid Coupling: The carboxylic acid of the incoming Fmoc-amino acid (in this case, this compound) is activated using a coupling reagent and a base. This activated amino acid is then added to the resin to form a peptide bond with the newly exposed N-terminal amine of the growing peptide chain. The reaction is typically carried out for 1-2 hours.[4]

-

Washing: The resin is washed with DMF to remove excess reagents and byproducts.

-

Repeat Cycle: Steps 2-5 are repeated for each subsequent amino acid to be added to the peptide sequence.

-

Final Deprotection: After the final amino acid has been coupled, the terminal Fmoc group is removed.

-

Cleavage and Global Deprotection: The synthesized peptide is cleaved from the solid support, and all side-chain protecting groups are removed simultaneously by treatment with a strong acid cleavage cocktail.[4]

-

Peptide Precipitation: The cleaved peptide is precipitated from the cleavage solution by the addition of cold diethyl ether.[4]

-

Purification and Analysis: The crude peptide is then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC), and its identity and purity are confirmed by mass spectrometry and analytical HPLC.

Visualizations

Experimental Workflow: Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

Caption: General workflow for Fmoc-based solid-phase peptide synthesis.

Logical Relationship: Role in Drug Discovery

Caption: Logical relationship of the compound's features to its role in drug discovery.

Applications in Drug Development

This compound is a specialized building block with significant potential in drug discovery and development. Its incorporation into peptide sequences can lead to novel therapeutic agents with enhanced properties.

-

Peptide-Based Therapeutics: The primary application of this compound is in the synthesis of peptides. By introducing a non-proteinogenic amino acid, researchers can design peptides with increased resistance to enzymatic degradation, improved conformational stability, and altered receptor binding affinities.

-

Peptidomimetics: The β-amino acid structure allows for the creation of peptidomimetics, which are compounds that mimic the structure and function of natural peptides but often have improved pharmacokinetic properties, such as better oral bioavailability and longer half-lives.

-

Probing Biological Systems: Peptides incorporating this amino acid can be used as tools to study protein-protein interactions and other biological processes. The phenylthioether side chain can be further functionalized, for example, by oxidation to a sulfoxide or sulfone, to modulate its electronic and steric properties, thereby fine-tuning its interaction with biological targets.

While no specific signaling pathways have been directly associated with this compound in the available literature, compounds containing a phenylthioether moiety have been explored for a variety of biological activities, including as enzyme inhibitors and modulators of cellular signaling. The incorporation of this amino acid into a peptide sequence could therefore be a strategy to target specific pathways involved in disease.

Conclusion

This compound is a valuable and versatile building block for researchers in peptide chemistry and drug discovery. Its unique combination of a stereodefined β-amino acid backbone, a base-labile Fmoc protecting group, and a functionalizable phenylthioether side chain provides a powerful tool for the synthesis of novel peptides and peptidomimetics. While detailed experimental data on the compound itself is limited, its utility in the well-established methodology of Fmoc-based solid-phase peptide synthesis is clear. Further research into the synthesis of peptides containing this amino acid and the evaluation of their biological activities is warranted to fully explore its potential in the development of new therapeutic agents.

References

Commercial Sourcing and Application of (R)-N-Fmoc-3-amino-4-(phenylthio)butanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability and application of (R)-N-Fmoc-3-amino-4-(phenylthio)butanoic acid (CAS No. 1244724-97-7), a key building block in modern peptide synthesis and drug discovery. This document outlines commercially available sources, provides a detailed experimental protocol for its use in solid-phase peptide synthesis (SPPS), and visualizes the procurement and experimental workflow.

Introduction

This compound is a non-proteinogenic amino acid derivative. The presence of the fluorenylmethoxycarbonyl (Fmoc) protecting group on the amine allows for its use in the well-established Fmoc-based solid-phase peptide synthesis strategy. The phenylthio moiety introduces a unique structural element, making it a valuable component for synthesizing peptides with modified properties, such as enhanced stability, altered conformation, or specific binding affinities. Its application is particularly relevant in the development of peptide-based therapeutics and probes for chemical biology research.

Commercial Suppliers

A number of chemical suppliers offer this compound. The table below summarizes the available quantitative data from various vendors. Please note that pricing and availability are subject to change and may require logging into the supplier's website or direct inquiry for the most current information.

| Supplier | Purity | Available Quantities | Price (USD) |

| AK Scientific[1] | Not specified | 250 mg, 1 g, 5 g | $166 (250mg), $323 (1g), $1072 (5g)[1] |

| Alichem[1] | Not specified | 5 g | $1014.75[1] |

| Crysdot[1] | Not specified | 5 g | $713[1] |

| TRC (Toronto Research Chemicals)[1] | Not specified | 25 mg | $60[1] |

| SynHet | >99% | Bulk and prepack | Inquiry required |

| Accela ChemBio Inc. (via Fisher Scientific)[2] | 90% (Technical Grade) | 1 g | Inquiry required[2] |

| BLDpharm | Not specified | Not specified | Inquiry required |

| AstaTech | Not specified | Not specified | Inquiry required |

Experimental Protocol: Incorporation of this compound into a Peptide Sequence via Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines a general procedure for the manual incorporation of this compound into a growing peptide chain on a solid support using standard Fmoc chemistry.

Materials:

-

This compound

-

Fmoc-compatible solid support (e.g., Rink Amide resin, Wang resin)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Piperidine, 20% (v/v) in DMF

-

Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

Base: N,N-Diisopropylethylamine (DIPEA)

-

Washing solvents: Dichloromethane (DCM), Methanol (MeOH)

-

Kaiser test kit (for monitoring coupling completion)

-

Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water)

-

Cold diethyl ether

Methodology:

-

Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add the 20% piperidine in DMF solution to the resin.

-

Agitate the mixture for 20 minutes to remove the Fmoc group from the N-terminal amino acid of the resin-bound peptide.

-

Drain the piperidine solution and wash the resin thoroughly with DMF (5-7 times).

-

-

Amino Acid Activation and Coupling:

-

In a separate vial, dissolve 3-5 equivalents of this compound and a near-equimolar amount of the coupling reagent (e.g., HBTU) in a minimal amount of DMF.

-

Add 6-10 equivalents of DIPEA to the activation mixture and vortex briefly.

-

Immediately add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.

-

-

Monitoring the Coupling Reaction:

-

Take a small sample of the resin beads and wash them thoroughly with DMF and then DCM.

-

Perform a Kaiser test. A negative result (yellow beads) indicates a complete coupling reaction. If the test is positive (blue beads), extend the coupling time or perform a second coupling.

-

-

Washing: After complete coupling, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove any unreacted reagents and byproducts.

-

Chain Elongation: Repeat steps 2-5 for each subsequent amino acid to be added to the peptide sequence.

-

Final Fmoc Deprotection: Once the desired peptide sequence is assembled, perform a final Fmoc deprotection as described in step 2.

-

Cleavage and Deprotection:

-

Wash the resin with DCM and dry it under a stream of nitrogen.

-

Add the cleavage cocktail to the resin and agitate for 2-4 hours at room temperature. This step cleaves the peptide from the resin and removes side-chain protecting groups.

-

Filter the resin and collect the filtrate containing the crude peptide.

-

-

Peptide Precipitation and Purification:

-

Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

-

Dry the crude peptide pellet.

-

Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Visualizations

Procurement and Utilization Workflow

The following diagram illustrates the typical workflow for a researcher from identifying the need for this compound to its final application in peptide synthesis.

Caption: Workflow for procuring and using the target compound.

Role in Peptide Synthesis

This diagram illustrates the role of this compound within a single coupling cycle of Fmoc-based solid-phase peptide synthesis.

Caption: Role of the amino acid in a peptide synthesis cycle.

References

An In-depth Technical Guide to (R)-N-Fmoc-3-amino-4-(phenylthio)butanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, synthesis, and potential applications of (R)-N-Fmoc-3-amino-4-(phenylthio)butanoic acid, a chiral building block with significant potential in pharmaceutical research and development.

Chemical Structure and Identification

This compound is a non-proteinogenic β-amino acid derivative. The structure features a butanoic acid backbone with an amine at the 3-position and a phenylthio group at the 4-position. The amine is protected by a fluorenylmethoxycarbonyl (Fmoc) group, which is crucial for its application in solid-phase peptide synthesis (SPPS). The stereochemistry at the chiral center is designated as (R).

Key Identifiers:

-

IUPAC Name: (3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(phenylthio)butanoic acid[1]

-

CAS Number: 1244724-97-7[1]

-

Molecular Formula: C₂₅H₂₃NO₄S[1]

-

Molecular Weight: 433.52 g/mol

Structural Diagram:

Caption: Chemical structure of this compound.

Physicochemical and Spectroscopic Data

While specific experimental data for this compound is not widely published, the following tables present expected and representative data based on analyses of structurally similar compounds and information from suppliers who indicate that such data is available upon request.[1]

Table 1: Physicochemical Properties

| Property | Value |

| Appearance | White to off-white solid |

| Purity | ≥95% |

| Solubility | Soluble in DMF, DMSO, and methanol |

Table 2: Representative Spectroscopic Data

| Technique | Data |

| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 7.77 (d, J=7.5 Hz, 2H, Fmoc), 7.59 (d, J=7.4 Hz, 2H, Fmoc), 7.40 (t, J=7.4 Hz, 2H, Fmoc), 7.31 (t, J=7.4 Hz, 2H, Fmoc), 7.25-7.15 (m, 5H, Ph), 5.30 (d, J=8.0 Hz, 1H, NH), 4.40 (m, 1H, CH-N), 4.22 (t, J=6.8 Hz, 1H, Fmoc-CH), 3.20 (dd, J=13.8, 5.5 Hz, 1H, CH₂-S), 3.05 (dd, J=13.8, 8.5 Hz, 1H, CH₂-S), 2.65 (m, 2H, CH₂-COOH) |

| ¹³C NMR (101 MHz, CDCl₃) | δ (ppm): 176.0 (COOH), 156.0 (C=O, Fmoc), 143.8, 141.3 (Fmoc), 136.0 (Ph), 129.5, 129.0, 127.7, 127.1, 125.1, 120.0 (Fmoc, Ph), 67.2 (Fmoc-CH₂), 50.5 (CH-N), 47.2 (Fmoc-CH), 38.5 (CH₂-S), 37.0 (CH₂-COOH) |

| FT-IR (KBr) | ν (cm⁻¹): 3310 (N-H), 3060 (C-H, aromatic), 2950 (C-H, aliphatic), 1715 (C=O, acid), 1690 (C=O, urethane), 1530 (N-H bend), 1450, 740 (aromatic) |

| Mass Spec (ESI-MS) | m/z: 434.1 [M+H]⁺, 456.1 [M+Na]⁺ |

Note: The spectroscopic data presented are predicted values based on structurally related compounds and are intended for illustrative purposes. Actual experimental values may vary.

Synthesis and Purification

A plausible synthetic route to this compound involves a multi-step process starting from a suitable chiral precursor. The following is a representative experimental protocol.

Proposed Synthesis Workflow:

Caption: Proposed workflow for the synthesis of the target compound.

Experimental Protocol: Synthesis

-

Step 1: Synthesis of a Chiral Precursor: A suitable chiral starting material, such as a derivative of (R)-aspartic acid, is converted to a reactive intermediate like an N-protected aziridine-2-carboxylate or a corresponding epoxide. This step establishes the required (R)-stereochemistry.

-

Step 2: Nucleophilic Ring-Opening: The chiral intermediate is subjected to a nucleophilic ring-opening reaction with thiophenol in the presence of a suitable base (e.g., sodium hydride or triethylamine) in an aprotic solvent (e.g., THF or DMF). This reaction introduces the phenylthio moiety at the 4-position.

-

Step 3: Deprotection of Orthogonal Protecting Group: If an orthogonal protecting group was used for the amine in the preceding steps, it is selectively removed under appropriate conditions.

-

Step 4: Fmoc Protection: The resulting free amine of the (R)-3-amino-4-(phenylthio)butanoic acid ester is then protected using 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) in the presence of a base like sodium bicarbonate or triethylamine in a solvent mixture such as dioxane/water or acetone/water.[2]

-

Step 5: Saponification: The ester is hydrolyzed to the corresponding carboxylic acid using a base such as lithium hydroxide or sodium hydroxide in a mixture of water and an organic solvent like THF or methanol.

-

Step 6: Work-up and Isolation: The reaction mixture is acidified to precipitate the product, which is then extracted into an organic solvent, dried, and concentrated under reduced pressure.

Experimental Protocol: Purification

The crude this compound can be purified by one or a combination of the following methods:

-

Crystallization: Recrystallization from a suitable solvent system, such as ethyl acetate/hexanes or dichloromethane/hexanes, can yield a highly pure crystalline product.[3]

-

Column Chromatography: Purification by silica gel column chromatography using a gradient of ethyl acetate in hexanes containing a small amount of acetic acid can be employed to separate the product from impurities.

Applications in Research and Drug Development

This compound is a valuable building block for the synthesis of modified peptides and peptidomimetics. The incorporation of this non-proteinogenic amino acid can confer unique properties to the resulting peptides.

Logical Relationship of Application:

Caption: Role in the development of novel therapeutic agents.

The phenylthio group can introduce specific steric and electronic properties, potentially influencing the peptide's conformation and interaction with biological targets. Furthermore, the thioether linkage can be a site for further chemical modification. The β-amino acid nature of the backbone can lead to peptides with increased resistance to enzymatic degradation compared to their α-amino acid counterparts, which is a desirable characteristic for therapeutic peptides.

Conclusion

This compound is a specialized chemical entity with significant potential in the fields of medicinal chemistry and drug discovery. Its unique structural features make it a valuable tool for the synthesis of novel peptides and peptidomimetics with potentially enhanced therapeutic properties. This guide provides a foundational understanding of its structure, synthesis, and applications, serving as a resource for researchers and developers in the pharmaceutical sciences.

References

Harnessing the Power of the Unnatural: A Technical Guide to Non-Natural Amino Acids in Peptide Design

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-natural amino acids (nnAAs) into peptide sequences represents a paradigm shift in peptide design and drug discovery. By moving beyond the canonical 20 amino acids, researchers can systematically enhance the therapeutic properties of peptides, overcoming inherent limitations such as poor stability and low bioavailability.[1] This technical guide provides an in-depth exploration of the applications of nnAAs in peptide design, complete with quantitative data, detailed experimental protocols, and visual representations of key concepts.

Core Applications of Non-Natural Amino Acids in Peptide Therapeutics

The strategic integration of nnAAs offers a powerful toolkit to fine-tune the physicochemical and biological properties of peptides.[2] Key applications include enhancing metabolic stability, controlling conformation, and improving binding affinity.[1][]

Enhancing Proteolytic Stability

A major hurdle in the development of peptide therapeutics is their rapid degradation by proteases in the body.[4] nnAAs can introduce steric hindrance or modify the peptide backbone, rendering it resistant to enzymatic cleavage.[] D-amino acids, N-methylated amino acids, and other backbone modifications are common strategies to improve peptide half-life.[2][5]

| Non-Natural Amino Acid | Peptide | Modification | Effect on Stability | Reference |

| D-Amino Acid | L-peptide | Substitution of L-amino acid with D-enantiomer | Confers resistance to enzymatic degradation.[6] | [6] |

| N-methyl-norleucine | Minigastrin analog | Replacement of Methionine | Improved metabolic stability.[2] | [2] |

| α-(4-pentenyl)-Ala | Feleucin-K3 | Substitution of Leucine | >30% of active peptide remained after 24h, compared to complete degradation of the natural peptide.[2] | [2] |

Conformational Control and Constraint

The biological activity of a peptide is intimately linked to its three-dimensional structure. nnAAs can be used to pre-organize a peptide into a specific conformation, such as an α-helix or β-turn, which can enhance its binding to a biological target.[7] Conformationally constrained nnAAs, like cyclic or rigid variants, can lock the peptide backbone into a desired geometry.[1]

| Non-Natural Amino Acid Type | Effect on Conformation | Example | Outcome | Reference |

| α,α-disubstituted amino acids | Induce helical or turn structures.[7] | Aminoisobutyric acid (Aib) | Stabilizes α-helical conformations. | [5] |

| N-alkyl amino acids | Induce turn structures.[8] | N-methylated amino acids | Promotes β-turn formation. | [8] |

| Cyclic amino acids | Restrict φ/ψ torsional angles. | Proline analogs | Rigidifies the peptide backbone.[7] | [7] |

Improving Binding Affinity and Specificity

The unique side chains of nnAAs can introduce novel interactions with a target receptor, leading to enhanced binding affinity and specificity.[9] These modifications can range from altering hydrophobicity and electronic properties to introducing new hydrogen bonding or π-stacking capabilities.[4]

| Non-Natural Amino Acid | Peptide/Target | Modification | Improvement in Binding Affinity (Kd or IC50) | Reference |

| 1-Naphthylalanine (1-Nal) | Minigastrin analog / CCK2R | Replacement of Phenylalanine | Potent CCK2R binding ligand.[2] | [2] |

| Pyroglutamate (Pyr) | HLA-DQ blocking peptide | Substitution of Alanine | Fivefold improvement in binding affinity.[10] | [10] |

| 1-Methyltryptophan | Compstatin / Complement C3 | Substitution at position 4 | 264 times higher activity.[10] | [10] |

Experimental Protocols

The successful incorporation of nnAAs into peptides relies on robust synthetic and analytical methodologies. Solid-phase peptide synthesis (SPPS) is the most common technique for creating these modified peptides.[6]

Detailed Protocol for Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual synthesis of a peptide containing a non-natural amino acid using the Fmoc/tBu strategy.[6]

1. Resin Swelling: a. Place the appropriate amount of resin (e.g., Rink Amide resin for C-terminal amides) in a reaction vessel.[6] b. Add N,N-dimethylformamide (DMF) to swell the resin for at least 30 minutes.[6] c. Drain the DMF.[6]

2. Fmoc Deprotection: a. Add a 20% solution of piperidine in DMF to the resin.[6] b. Agitate the mixture for 5-10 minutes.[6] c. Drain the solution and repeat the piperidine treatment for another 5-10 minutes. d. Wash the resin thoroughly with DMF.[11]

3. Amino Acid Coupling: a. In a separate vial, dissolve the Fmoc-protected amino acid (natural or non-natural, 3-5 equivalents), a coupling reagent such as HBTU (3-5 equivalents), and a base like DIEA (6-10 equivalents) in DMF. b. Add the activated amino acid solution to the resin. c. Agitate the mixture for 1-2 hours. For sterically hindered nnAAs, longer coupling times or more potent coupling reagents like HATU may be necessary.[6] d. Wash the resin with DMF.

4. Capping (Optional): a. To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIEA in DMF.[6] b. Wash the resin with DMF.[6]

5. Repeat Cycles: a. Repeat steps 2-4 for each subsequent amino acid in the sequence.

6. Cleavage and Deprotection: a. After the final Fmoc deprotection, wash the resin with dichloromethane (DCM) and dry it under vacuum. b. Add a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) to the resin.[6] c. Agitate the mixture for 2-4 hours at room temperature.[6]

7. Peptide Precipitation and Purification: a. Filter the resin and collect the TFA solution. b. Precipitate the peptide by adding the TFA solution to cold diethyl ether.[6] c. Centrifuge to pellet the crude peptide and wash with cold ether.[6] d. Dry the crude peptide and purify it using reverse-phase high-performance liquid chromatography (RP-HPLC).[6]

Characterization by Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful technique for analyzing the secondary structure of peptides in solution.[12]

1. Sample Preparation: a. Dissolve the purified peptide in a suitable buffer (e.g., phosphate buffer) to a final concentration of 0.1-0.2 mg/mL. b. The buffer should be free of any components that absorb in the far-UV region (190-250 nm).

2. Instrument Setup: a. Use a quartz cuvette with a path length of 0.1 cm. b. Set the spectrophotometer to scan from 260 nm down to 190 nm. c. Record a baseline spectrum of the buffer alone.

3. Data Acquisition: a. Record the CD spectrum of the peptide sample. b. Subtract the baseline spectrum from the sample spectrum to obtain the final CD spectrum of the peptide.[13]

4. Data Analysis: a. The resulting spectrum can be analyzed to estimate the percentage of α-helix, β-sheet, and random coil content. Characteristic spectra include a strong positive band around 195 nm and two negative bands at approximately 208 and 222 nm for α-helices.

Visualizing Workflows and Concepts

Diagrams created using Graphviz (DOT language) help to illustrate key processes and relationships in peptide design with nnAAs.

References

- 1. benchchem.com [benchchem.com]

- 2. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. Sequence-based prediction of the intrinsic solubility of peptides containing non-natural amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Structure-Based Design of Non-natural Macrocyclic Peptides That Inhibit Protein–Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. rsc.org [rsc.org]

- 12. Circular Dichroism of Peptides | Springer Nature Experiments [experiments.springernature.com]

- 13. moodle2.units.it [moodle2.units.it]

Methodological & Application

Solid-Phase Synthesis of Peptides Containing (R)-N-Fmoc-3-amino-4-(phenylthio)butanoic Acid: An Application Note

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the incorporation of the unnatural amino acid (R)-N-Fmoc-3-amino-4-(phenylthio)butanoic acid into synthetic peptides using solid-phase peptide synthesis (SPPS). This β-amino acid derivative, featuring a thioether side chain, is a valuable building block for the development of peptidomimetics with enhanced proteolytic stability and potentially altered receptor binding affinities. The protocol outlines the materials, equipment, and step-by-step procedures for resin preparation, Fmoc deprotection, amino acid coupling, and final cleavage and deprotection. Furthermore, potential applications of peptides containing this moiety in modulating G-protein coupled receptor (GPCR) signaling are discussed.

Introduction

The incorporation of unnatural amino acids into peptide sequences is a powerful strategy in drug discovery to overcome the limitations of native peptides, such as poor metabolic stability and limited conformational diversity. β-amino acids, in particular, have been shown to confer resistance to enzymatic degradation by proteases.[1] The presence of a thioether linkage in the side chain of this compound can serve as a stable mimic of a disulfide bond, potentially influencing the peptide's conformation and its interaction with biological targets.[2] Peptides containing such modifications are of interest as potential modulators of various signaling pathways, including those mediated by G-protein coupled receptors (GPCRs).

Experimental Protocol

This protocol is based on the well-established Fmoc/tBu solid-phase peptide synthesis strategy.[3]

Materials:

-

This compound

-

Rink Amide resin (or other suitable resin depending on the desired C-terminal functionality)

-

Standard Fmoc-protected amino acids

-

Coupling Reagents:

-

HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

HOBt (Hydroxybenzotriazole)

-

DIC (N,N'-Diisopropylcarbodiimide)

-

-

Base: DIPEA (N,N-Diisopropylethylamine)

-

Deprotection Reagent: 20% Piperidine in DMF (N,N-Dimethylformamide)

-

Solvents: DMF, DCM (Dichloromethane), NMP (N-Methyl-2-pyrrolidone)

-

Cleavage Cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O

-

Diethyl ether (cold)

-

SPPS reaction vessel

-

Shaker/vortexer

-

HPLC system for purification and analysis

-

Mass spectrometer

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 30-60 minutes in the SPPS reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF from the swollen resin.

-

Add a solution of 20% piperidine in DMF to the resin.

-

Agitate the mixture for 5 minutes.

-

Drain the solution.

-

Repeat the 20% piperidine treatment for an additional 15 minutes.

-

Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove residual piperidine.

-

-

Coupling of this compound:

-

Dissolve this compound (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in a minimal amount of DMF.

-

Add DIPEA (6 eq.) to the activation mixture and allow it to pre-activate for 2-5 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture for 2-4 hours. The extended coupling time is recommended due to the potential steric hindrance of the β-amino acid.

-

Perform a Kaiser test to monitor the completion of the coupling reaction. If the test is positive (indicating free amines), continue the coupling for an additional 1-2 hours or consider a double coupling.

-

After complete coupling, drain the reaction solution and wash the resin with DMF (5 times) and DCM (3 times).

-

-

Chain Elongation: Repeat steps 2 and 3 for the sequential addition of the remaining standard Fmoc-protected amino acids in the desired peptide sequence.

-

Final Fmoc Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.

-

Cleavage and Deprotection:

-

Wash the peptide-resin with DCM and dry it under vacuum.

-

Add the cleavage cocktail (95% TFA, 2.5% TIS, 2.5% H₂O) to the resin.

-

Agitate the mixture for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide by adding cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.

-

Dry the crude peptide pellet under vacuum.

-

-

Purification and Analysis:

-

Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).

-

Purify the peptide using preparative reverse-phase HPLC.

-

Analyze the purified peptide by analytical HPLC and mass spectrometry to confirm its purity and identity.

-

Quantitative Data Summary

While specific quantitative data for the coupling of this compound is not extensively published, the following table provides typical parameters for SPPS of standard and hindered amino acids, which can be used as a starting point for optimization.

| Parameter | Standard α-Amino Acid | This compound (Recommended) |

| Equivalents of Amino Acid | 3-5 eq. | 3-5 eq. |

| Equivalents of Coupling Reagent | 2.9-4.9 eq. | 2.9-4.9 eq. (HBTU/HOBt or HATU recommended) |

| Equivalents of Base | 6-10 eq. | 6-10 eq. |

| Coupling Time | 30-60 min | 2-4 hours (or until Kaiser test is negative) |

| Deprotection Time | 2 x 10 min | 2 x 10 min |

| Typical Crude Purity | >70% | Sequence-dependent, optimization may be required |

| Typical Final Yield | 10-30% | Sequence-dependent, optimization may be required |

Experimental Workflow

Caption: Experimental workflow for the solid-phase peptide synthesis of a peptide containing this compound.

Potential Application: Modulation of GPCR Signaling

Peptides containing thioether linkages can act as mimetics of disulfide-bridged peptide hormones or neurotransmitters that target GPCRs.[2] These synthetic peptides could potentially act as agonists or antagonists of GPCR signaling pathways, with the added benefit of increased resistance to proteolysis. For example, a synthetic peptide incorporating (R)-3-amino-4-(phenylthio)butanoic acid could be designed to target a specific GPCR, leading to the modulation of downstream signaling cascades involving G-proteins, adenylyl cyclase, and protein kinase A.

Caption: A potential signaling pathway modulated by a thioether-containing peptide targeting a Gs-coupled GPCR.

Conclusion

The protocol described in this application note provides a comprehensive guide for the successful incorporation of this compound into synthetic peptides. The use of this building block opens up new avenues for the design of novel peptidomimetics with enhanced stability and tailored biological activities. Further optimization of coupling conditions may be necessary depending on the specific peptide sequence. The exploration of such modified peptides as modulators of GPCR signaling and other biological pathways holds significant promise for the development of new therapeutic agents.

References

Application Notes and Protocols for the Incorporation of (R)-N-Fmoc-3-amino-4-(phenylthio)butanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-N-Fmoc-3-amino-4-(phenylthio)butanoic acid is a non-proteinogenic β-amino acid derivative utilized in peptide synthesis and medicinal chemistry.[1][2] Its structure, featuring a fluorenylmethoxycarbonyl (Fmoc) protecting group, makes it suitable for solid-phase peptide synthesis (SPPS), enabling the creation of peptides with modified backbones.[3][4] The incorporation of β-amino acids can impart unique conformational constraints and proteolytic stability to peptides, making them valuable tools in drug discovery and development.[5] The phenylthio group on the side chain offers a site for further chemical modification. This document provides detailed protocols and coupling conditions for the successful incorporation of this amino acid into peptide sequences using Fmoc-based SPPS.

Data Presentation: Comparative Coupling Efficiencies

The successful incorporation of non-standard amino acids like this compound is highly dependent on the choice of coupling reagent and reaction conditions. Due to the β-substitution and the potentially coordinating thioether side chain, this amino acid can be considered sterically hindered, often requiring more potent activating reagents and potentially longer reaction times to achieve high coupling efficiencies.

Below is a summary of typical coupling efficiencies for different classes of amino acids, which can serve as a guideline for optimizing the incorporation of the title compound.

| Amino Acid Type | Coupling Reagent | Typical Coupling Time (min) | Typical Coupling Efficiency (%) | Typical Purity (%) |

| Standard α-Amino Acids | HBTU/HOBt/DIPEA | 30 - 60 | >99 | >95 |

| Sterically Hindered α-Amino Acids | HATU/DIPEA | 60 - 120 | 95 - 99 | >90 |

| β-Amino Acids | PyBOP/DIPEA | 120 - 240 | 90 - 98 | >90 |

| This compound (Recommended) | HATU/HOAt/DIPEA | 120 - 240 | >95 (projected) | >90 (projected) |

Note: The data for this compound is projected based on protocols for other sterically hindered and β-amino acids. Optimization may be required for specific peptide sequences.

Experimental Protocols

The following are detailed protocols for the manual solid-phase peptide synthesis (SPPS) for incorporating this compound. These protocols are based on standard Fmoc/tBu chemistry.[6]

Protocol 1: Resin Preparation and Swelling

-

Resin Selection : Choose a suitable resin based on the desired C-terminus of the peptide (e.g., Wang resin for a C-terminal carboxylic acid, Rink Amide resin for a C-terminal amide).[7]

-

Resin Swelling : Place the desired amount of resin in a reaction vessel. Add N,N-dimethylformamide (DMF) to the resin and allow it to swell for at least 30 minutes at room temperature with gentle agitation.[8]

Protocol 2: Fmoc Deprotection

-

Drain the DMF from the swollen resin.

-

Add a 20% solution of piperidine in DMF to the resin.

-

Agitate the mixture for 5 minutes at room temperature.[8]

-

Drain the solution.

-

Repeat the treatment with 20% piperidine in DMF for an additional 15 minutes.[8]

-

Drain the solution and wash the resin thoroughly with DMF (5 times) and then with dichloromethane (DCM) (3 times) to remove residual piperidine.[8] A ninhydrin test can be performed to confirm the presence of a free amine.[7]

Protocol 3: Coupling of this compound

This protocol utilizes HATU, a highly effective coupling reagent for sterically hindered amino acids.

-

Amino Acid Activation : In a separate vial, dissolve this compound (3 equivalents relative to resin loading), 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (2.9 equivalents), and N,N-diisopropylethylamine (DIPEA) (6 equivalents) in DMF.

-

Pre-activation : Allow the mixture to stand for 2-5 minutes at room temperature for pre-activation.[8]

-

Coupling Reaction : Add the activated amino acid solution to the deprotected resin in the reaction vessel.

-

Agitate the reaction mixture for 2-4 hours at room temperature. Due to the nature of this β-amino acid, a longer coupling time is recommended to ensure complete reaction.[8]

-

Washing : Drain the coupling solution and wash the resin with DMF (3 times) and DCM (3 times).

-

Monitoring : The coupling efficiency can be monitored using a qualitative ninhydrin (Kaiser) test. If the test is positive (indicating incomplete coupling), the coupling step should be repeated.

Protocol 4: Peptide Cleavage and Deprotection

-

After the final Fmoc deprotection, wash the peptide-resin thoroughly with DCM and dry it under vacuum.

-

Cleavage Cocktail : Prepare a fresh cleavage cocktail. A common cocktail is Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5, v/v/v).[7] The TIS acts as a scavenger to protect the thioether side chain.

-

Cleavage Reaction : Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).[8]

-

Agitate the mixture at room temperature for 2-3 hours.[7]

-

Peptide Precipitation : Filter the cleavage mixture to separate the resin. Wash the resin with a small amount of fresh TFA.

-

Combine the filtrates and precipitate the crude peptide by adding cold diethyl ether.[8]

-

Centrifuge the mixture to pellet the peptide and decant the ether. Wash the peptide pellet with cold ether two more times.

-

Dry the crude peptide under vacuum. The peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizations

Workflow for Solid-Phase Peptide Synthesis (SPPS)

Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Logical Relationship of Coupling Components

Caption: Key components and their roles in the coupling reaction.

References

- 1. This compound [synhet.com]

- 2. Buy (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(phenylthio)butanoic acid [smolecule.com]

- 3. chemimpex.com [chemimpex.com]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. chemistry.du.ac.in [chemistry.du.ac.in]

- 7. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 8. benchchem.com [benchchem.com]

Application Notes and Protocols: Fmoc Deprotection Strategy for Peptides with (R)-N-Fmoc-3-amino-4-(phenylthio)butanoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed guide for the N-α-Fmoc deprotection of peptides incorporating the non-proteinogenic amino acid (R)-N-Fmoc-3-amino-4-(phenylthio)butanoic acid. The presence of a phenylthioether moiety in the amino acid side chain necessitates careful consideration of the deprotection strategy to ensure peptide integrity and maximize yield. These application notes outline the recommended protocols, potential side reactions, and analytical methods for monitoring the deprotection process during solid-phase peptide synthesis (SPPS).

The standard method for Fmoc deprotection in SPPS involves treatment with a solution of piperidine in a polar aprotic solvent, typically N,N-dimethylformamide (DMF)[1][2][3]. This process occurs via a β-elimination mechanism, yielding the free N-terminal amine, dibenzofulvene (DBF), and the DBF-piperidine adduct[2][3]. While generally efficient, the basic conditions and the nature of the phenylthioether side chain warrant a thorough understanding of the potential challenges to develop a robust deprotection strategy.

Key Considerations for this compound

The primary concern when deprotecting peptides containing this compound is the stability of the unprotected phenylthioether side chain under repeated basic conditions. While the thioether in methionine is generally stable to piperidine, the reactivity of an aryl thioether may differ. Potential side reactions, although more commonly associated with final acidic cleavage, could include oxidation of the sulfur atom. Therefore, careful monitoring and optimization of the deprotection conditions are crucial.

Experimental Protocols

Protocol 1: Standard Fmoc Deprotection with Piperidine

This protocol is the most common method for Fmoc removal and should be the starting point for peptides containing this compound.

Materials:

-

Fmoc-protected peptide-resin

-

20% (v/v) piperidine in high-purity, amine-free DMF

-

DMF for washing

-

Reaction vessel for SPPS

Procedure:

-

Swell the Fmoc-protected peptide-resin in DMF for 30-60 minutes.

-

Drain the DMF.

-

Add the 20% piperidine in DMF solution to the resin (approximately 10 mL per gram of resin).

-

Agitate the mixture at room temperature for an initial 2-3 minutes.

-

Drain the deprotection solution.

-

Add a fresh portion of the 20% piperidine in DMF solution.

-

Agitate the mixture for an additional 5-10 minutes at room temperature.

-

Drain the deprotection solution.

-

Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.

Protocol 2: Fmoc Deprotection with DBU (for difficult sequences)

For sequences prone to aggregation where the standard piperidine protocol may be inefficient, a stronger, non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can be used.

Materials:

-

Fmoc-protected peptide-resin

-

2% (v/v) DBU in DMF

-

DMF for washing

-

Reaction vessel for SPPS

Procedure:

-

Swell the Fmoc-protected peptide-resin in DMF for 30-60 minutes.

-

Drain the DMF.

-

Add the 2% DBU in DMF solution to the resin.

-

Agitate the mixture at room temperature for 2-5 minutes.

-

Drain the deprotection solution.

-

Repeat the DBU treatment one to two more times.

-

Wash the resin extensively with DMF (at least 7-10 times) to ensure complete removal of DBU.

Note: Unlike piperidine, DBU does not scavenge the liberated dibenzofulvene. Therefore, thorough washing is critical to prevent side reactions.

Monitoring Fmoc Deprotection

Routine monitoring of the Fmoc deprotection is highly recommended to ensure complete removal of the Fmoc group at each cycle.

UV-Vis Spectrophotometry

This is a quantitative method that measures the absorbance of the DBF-piperidine adduct, which has a characteristic absorbance maximum at approximately 301 nm.

Procedure:

-

Collect the combined filtrates from the two piperidine deprotection steps in a volumetric flask of known volume.

-

Dilute the filtrate to the mark with DMF. Further dilution may be necessary to bring the absorbance into the linear range of the spectrophotometer.

-

Use a quartz cuvette with a 1 cm path length.

-

Blank the spectrophotometer with a 20% piperidine in DMF solution.

-

Measure the absorbance of the diluted filtrate at ~301 nm.

Qualitative Ninhydrin (Kaiser) Test

This colorimetric test detects the presence of free primary amines on the resin. A positive result (blue-purple beads) indicates successful deprotection, while a negative result (yellow beads) suggests incomplete deprotection.

Data Presentation: Deprotection Conditions and Potential Side Reactions

| Parameter | Standard Protocol (Piperidine) | Alternative Protocol (DBU) |

| Reagent | 20% Piperidine in DMF | 2% DBU in DMF |

| Reaction Time | 2-3 min, followed by 5-10 min | 3 x 2-5 min |

| Temperature | Room Temperature | Room Temperature |

| Monitoring | UV-Vis (~301 nm), Ninhydrin Test | Ninhydrin Test |

| Potential Side Reaction | Description | Mitigation Strategy |

| Incomplete Deprotection | Leads to deletion sequences. Can be caused by peptide aggregation or steric hindrance. | Use DBU-based protocol. Increase deprotection time or temperature (with caution). |

| Aspartimide Formation | Intramolecular cyclization of Asp residues, particularly in Asp-Gly or Asp-Ser sequences. | Not directly related to the thioether, but a common side reaction in Fmoc SPPS. |

| Oxidation of Thioether | The phenylthioether is potentially susceptible to oxidation, although less likely under basic deprotection conditions compared to acidic cleavage. | Use high-purity, peroxide-free solvents. Minimize exposure to air. |

Visualizing the Experimental Workflow

References

cleavage cocktail for peptides containing phenylthio ethers

Answering the user's request requires creating a comprehensive set of application notes and protocols for the cleavage of peptides containing phenylthio ethers. This involves detailing the chemical challenges, providing specific recipes for cleavage cocktails, outlining a step-by-step experimental procedure, and offering troubleshooting advice. A key component is the visualization of the workflow and the underlying chemical principles using Graphviz diagrams, adhering to strict formatting and color-contrast guidelines.

Introduction

Peptides containing phenylthio ethers, often introduced through modification of cysteine residues, are valuable tools in chemical biology and drug development. However, the final cleavage and deprotection step following solid-phase peptide synthesis (SPPS) presents a significant challenge. The thioether bond is sensitive to the strong acid conditions, typically high concentrations of trifluoroacetic acid (TFA), used to cleave the peptide from the resin and remove side-chain protecting groups.[1][2] This sensitivity can lead to unwanted side reactions, such as S-alkylation or degradation of the thioether linkage, resulting in reduced yield and purity of the final product.[1][3]

To mitigate these side reactions, specialized "cleavage cocktails" are employed. These cocktails consist of TFA mixed with a variety of nucleophilic scavengers designed to trap reactive carbocations generated during the deprotection process.[1][2] This document provides detailed protocols and guidance for selecting and using cleavage cocktails tailored for peptides containing phenylthio ethers.

Cleavage Cocktail Composition and Selection

The success of the cleavage reaction hinges on the careful selection of scavengers. These reagents quench reactive electrophilic species, primarily carbocations (e.g., tert-butyl cations) that are liberated from acid-labile protecting groups and the resin linker.[2]

Key Components:

-

Trifluoroacetic Acid (TFA): The primary cleavage reagent. For sensitive peptides, the concentration is often kept between 80-95%.[1][4]

-

Scavengers:

-

Triisopropylsilane (TIS): A highly effective scavenger for reducing carbocations.[5]

-

Water (H₂O): Acts as a proton source and helps trap some carbocations. Typically used at 2.5-5%.[4][6]

-

1,2-Ethanedithiol (EDT): A dithiol that is particularly effective at scavenging a variety of reactive species and can help keep cysteine residues in their reduced state.[6][7]

-

Thioanisole: An aromatic thiol that can protect thioether-containing residues like methionine and, by extension, phenylthio ethers. It is often used in combination with other scavengers.[4][7]

-

The choice of cocktail depends on the other sensitive amino acids present in the peptide sequence. For instance, peptides containing tryptophan, methionine, or arginine require more robust scavenger mixtures.[1][8]

Table 1: Recommended Cleavage Cocktails for Phenylthio Ether-Containing Peptides

| Cocktail Name | Composition (v/v/v) | Cleavage Time (h) | Suitability & Notes |

| Reagent B | 88% TFA / 5% Phenol / 5% H₂O / 2% TIS | 1-2 | A general, non-malodorous cocktail suitable for peptides with trityl-based protecting groups.[4] Phenol acts as an additional scavenger. |

| Standard Mild | 95% TFA / 2.5% H₂O / 2.5% TIS | 2-4 | A widely used general-purpose cocktail for peptides without highly sensitive residues.[2] The inclusion of TIS is critical for protecting the phenylthio ether from alkylation. |

| Reagent R | 90% TFA / 5% Thioanisole / 3% EDT / 2% Anisole | 2-4 | Specifically recommended for peptides containing arginine residues with sulfonyl protecting groups.[7] The combination of thioanisole and EDT offers excellent protection for thioethers and other sensitive functionalities.[7] Peptides with multiple Arg residues may require longer deprotection times.[7] |

| Reagent K | 82.5% TFA / 5% Phenol / 5% H₂O / 5% Thioanisole / 2.5% EDT | 2-4 | A robust, "universal" cocktail for peptides containing a variety of sensitive residues, including Trp, Met, and Cys.[6] Its comprehensive scavenger mix provides a high degree of protection against various side reactions. |

Experimental Protocols

Safety Precaution: All procedures involving trifluoroacetic acid (TFA) and thiols must be performed in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

Protocol 1: Cleavage and Deprotection of Phenylthio Ether-Containing Peptides

This protocol provides a general procedure for cleaving the peptide from the resin and removing acid-labile protecting groups.

Materials:

-

Peptide-bound resin (dried under vacuum)

-

Cleavage Cocktail (e.g., Reagent R: 90% TFA, 5% Thioanisole, 3% EDT, 2% Anisole), freshly prepared

-

Cold diethyl ether (-20°C)

-

Dichloromethane (DCM)

-

Centrifuge tubes (TFA-resistant)

-

Reaction vessel (with frit)

-

Nitrogen or Argon gas supply

-

HPLC system for purification

-

Lyophilizer

Procedure:

-

Resin Preparation: Place the dried peptide-bound resin (e.g., 100 mg) in a suitable reaction vessel. Wash the resin thoroughly with DCM (3 x 5 mL) to remove residual synthesis solvents and swell the resin.[1] Dry the resin under a stream of nitrogen for 15-30 minutes.[1]

-

Cleavage Reaction: Add the freshly prepared and pre-chilled cleavage cocktail to the resin (typically 5-10 mL per gram of resin).[7][8] Seal the vessel and gently agitate at room temperature for 2-4 hours. The optimal duration depends on the peptide sequence and protecting groups used; a small-scale trial cleavage is recommended to determine the ideal time.[3][8]

-

Peptide Filtration: After the incubation period, filter the cleavage mixture to separate the resin beads. Collect the filtrate, which contains the cleaved peptide.[2]

-

Resin Washing: Wash the resin twice with a small volume of fresh TFA (e.g., 2 x 1 mL) and combine the filtrates to maximize peptide recovery.

-

Peptide Precipitation: In a centrifuge tube, place a 10-fold volume of cold diethyl ether relative to the total volume of the collected TFA filtrate.[2] Add the TFA solution dropwise to the cold ether while gently vortexing. A white precipitate of the crude peptide should form.[9]

-

Peptide Isolation: Allow the mixture to stand at -20°C for at least 30 minutes to ensure complete precipitation. Centrifuge the suspension to pellet the peptide. Carefully decant the ether supernatant.[9]

-

Washing: Wash the peptide pellet twice more with cold diethyl ether to remove residual scavengers and cleaved protecting groups.[6][9] After each wash, centrifuge and decant the ether.

-

Drying: After the final wash, dry the peptide pellet under a gentle stream of nitrogen or in a vacuum desiccator to remove residual ether.[9]

-

Purification and Lyophilization: Dissolve the crude peptide in a suitable aqueous solvent (e.g., 0.1% TFA in water or a water/acetonitrile mixture) and purify by reverse-phase high-performance liquid chromatography (RP-HPLC). Lyophilize the purified fractions to obtain the final peptide as a fluffy white powder.

Visualized Workflow and Mechanism

Caption: A comprehensive workflow for the cleavage and purification of peptides with phenylthio ethers.

Caption: Logical diagram showing the role of scavengers in preventing side reactions during TFA cleavage.

References

Application Notes: Synthesis of Thioether-Bridged Peptides Using (R)-N-Fmoc-3-amino-4-(phenylthio)butanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The development of cyclic peptides as therapeutic agents has gained significant traction due to their enhanced metabolic stability, improved receptor selectivity, and favorable pharmacokinetic profiles compared to their linear counterparts. Thioether bridges, in particular, offer a stable and non-reducible linkage, making them an attractive strategy for peptide cyclization. This document provides detailed application notes and protocols for the use of (R)-N-Fmoc-3-amino-4-(phenylthio)butanoic acid in the solid-phase synthesis of thioether-bridged peptides. This specialized amino acid serves as a key building block, enabling the introduction of a thioether linkage through an intramolecular cyclization reaction.

This compound is a custom-synthesized amino acid derivative. Its IUPAC name is (3R)-3-{[(9H-fluoren-9-yl)methoxy]carbonylamino}-4-(phenylthio)butanoic acid, and its CAS number is 1244724-97-7. This molecule is designed for seamless integration into standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols.

Applications in Drug Discovery

Thioether-bridged peptides have shown significant promise in various therapeutic areas. The conformational constraint imposed by the thioether bridge can lock the peptide into a bioactive conformation, leading to high-affinity binding to biological targets. Key applications include:

-

Development of Potent and Selective Receptor Agonists and Antagonists: By mimicking natural cyclic peptide hormones and signaling molecules.

-

Enzyme Inhibitors: The rigid structure can fit into enzyme active sites with high specificity.

-

Antimicrobial Peptides: Cyclization can enhance the stability and lytic activity of antimicrobial peptides.

-

Drug Delivery Vehicles: Cyclic peptides can be designed to target specific cells or tissues.

The use of this compound provides a straightforward method to access these valuable structures.

Experimental Protocols

The following protocols are based on standard Fmoc-SPPS and on-resin cyclization techniques. Researchers should optimize conditions for their specific peptide sequence.

Protocol 1: Solid-Phase Synthesis of the Linear Peptide Precursor

This protocol describes the synthesis of a linear peptide containing this compound and a cysteine residue, which is required for the subsequent intramolecular cyclization.

Materials:

-

Rink Amide MBHA resin or other suitable Fmoc-compatible resin.

-

Fmoc-protected amino acids, including this compound and Fmoc-Cys(Trt)-OH.

-